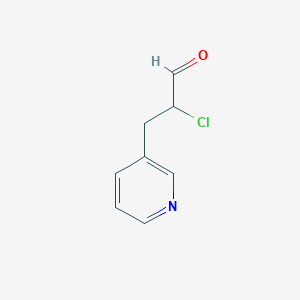
2-Chloro-3-(pyridin-3-yl)propanal
Description
2-Chloro-3-(pyridin-3-yl)propanal is a chloro-substituted aldehyde featuring a pyridine ring at the 3-position of the propanal backbone. Its molecular formula is C₈H₇ClNO, with a molecular weight of 168.60 g/mol (estimated). The compound’s structure combines the reactivity of an aldehyde group with the aromatic and electron-withdrawing properties of the pyridine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-3-pyridin-3-ylpropanal |
InChI |
InChI=1S/C8H8ClNO/c9-8(6-11)4-7-2-1-3-10-5-7/h1-3,5-6,8H,4H2 |
InChI Key |
LNKOFGCRLPWSID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Chloro-3-(trifluoromethyl)pyridine
- Structural Difference : Replaces the propanal group with a trifluoromethyl (-CF₃) substituent.
- Applications : Widely used in agrochemicals (e.g., insecticides) and pharmaceuticals due to its high stability and reactivity. Market reports highlight a projected CAGR of 5.8% (2025–2032), driven by demand for bioactive intermediates .
- Reactivity : The -CF₃ group enhances electron-withdrawing effects, increasing resistance to hydrolysis compared to aldehyde-containing analogs.
2-Chloro-3-(4-fluorophenyl)propanal
- Structural Difference : Substitutes the pyridin-3-yl group with a 4-fluorophenyl ring.
- Properties: Molecular weight = 186.61 g/mol (CAS 807667-29-4). However, its synthesis routes (e.g., via LookChem protocols) emphasize challenges in achieving high yields (>95%) due to steric hindrance from the aromatic ring .
(E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate
- Structural Difference : Features an acrylate ester instead of an aldehyde, with a methyl group at the 5-position of the pyridine ring.
- Role : Primarily used in polymer chemistry and as a Michael acceptor in organic synthesis. The ester group offers greater thermal stability than aldehydes but reduces electrophilicity .
Research Findings and Data Tables
Table 1: Key Properties of 2-Chloro-3-(pyridin-3-yl)propanal and Analogs
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications | Stability Notes |
|---|---|---|---|---|
| This compound | 168.60 (estimated) | Aldehyde, Pyridine | Pharma intermediates | Moderate hydrolysis sensitivity |
| 2-Chloro-3-(trifluoromethyl)pyridine | 181.55 | Trifluoromethyl, Pyridine | Agrochemicals, Pharmaceuticals | High thermal/chemical stability |
| 2-Chloro-3-(4-fluorophenyl)propanal | 186.61 | Aldehyde, Fluorophenyl | Drug discovery | Improved metabolic stability |
| (E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate | 225.66 | Acrylate, Pyridine | Polymer chemistry | High thermal stability |
Critical Analysis
- Reactivity Trends : Aldehyde-containing derivatives (e.g., this compound) exhibit higher electrophilicity but lower stability compared to ester or -CF₃ analogs.
- Data Limitations : Physicochemical properties (e.g., melting points, solubility) for this compound are absent in the evidence, necessitating experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


